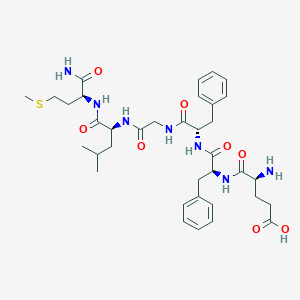

Substance P (6-11), glu(6)-

Description

Structure

2D Structure

Properties

CAS No. |

123067-53-8 |

|---|---|

Molecular Formula |

C36H51N7O8S |

Molecular Weight |

741.9 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C36H51N7O8S/c1-22(2)18-27(35(50)41-26(32(38)47)16-17-52-3)40-30(44)21-39-34(49)28(19-23-10-6-4-7-11-23)43-36(51)29(20-24-12-8-5-9-13-24)42-33(48)25(37)14-15-31(45)46/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,47)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

QUPMCECAIWKMMD-ZIUUJSQJSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)N |

Other CAS No. |

123067-53-8 |

sequence |

EFFGLM |

Synonyms |

6-Glu-substance P (6-11) 6-glutamic acid-substance P (6-11) substance P (6-11), Glu(6)- substance P (6-11), glutamic acid(6)- |

Origin of Product |

United States |

Synthetic Strategies and Analog Development

Chemical Synthesis Methodologies for Substance P (6-11), glu(6)-

The synthesis of the target peptide, which has the sequence Glutamic acid-Phenylalanine-Phenylalanine-Glycine-Leucine-Methionine, relies on established and innovative chemical methods.

Solution-phase peptide synthesis, a classical yet relevant method, has been utilized for creating fragments and analogs of Substance P. oup.comoup.com This approach involves the sequential coupling of amino acids or peptide fragments in a homogenous solvent system. Key to this methodology is the use of protecting groups for the α-amino and side-chain functional groups to prevent unwanted side reactions. The carboxyl group of the incoming amino acid is activated using coupling reagents to facilitate the formation of the peptide bond.

For instance, the synthesis of Substance P fragments has been achieved using solution-phase methodology where the resulting peptides were evaluated for their biological activities. oup.com While solid-phase synthesis is often preferred for its ease of automation and purification, solution-phase methods remain valuable, particularly for large-scale synthesis and for specific fragments where this approach might offer advantages in purification or yield. researchgate.netnih.gov

The attachment of carbohydrate moieties to the peptide backbone, known as glycosylation, can significantly alter the properties of a peptide. For Substance P analogs, this has been an area of active investigation. nih.govglycoforum.gr.jp One chemo-enzymatic strategy involves the synthesis of a peptide containing an N-acetylglucosamine (GlcNAc) residue, which then serves as a substrate for an endoglycosidase. glycoforum.gr.jp This enzyme transfers a complex oligosaccharide from a donor to the GlcNAc moiety on the peptide. glycoforum.gr.jp

Specifically, a glycopeptide analog of SP (6-11) was synthesized where a β-D-glucopyranosyl residue was linked to the side-chain of the Glutamic acid at position 6. nih.gov This was achieved by first synthesizing the peptide with the modified amino acid and then proceeding with peptide elongation. The building block for this type of synthesis, such as Fmoc-Asn(GlcNAc)-OH, is prepared and incorporated into the peptide chain via solid-phase synthesis. glycoforum.gr.jp

Design and Synthesis of Related Substance P (6-11) Analogues

The design and synthesis of analogs of the SP (6-11) fragment are driven by the need to explore structure-activity relationships. Modifications often involve substituting specific amino acids to alter conformation or receptor interaction. For example, replacing Glycine (B1666218) at position 9 with Proline has been shown to enhance selectivity for the NK-1 receptor. nih.gov Other analogs have been created by substituting Phe at position 8 with dehydrophenylalanine (ΔPhe) or Gly at position 9 with residues like alanine, valine, or sarcosine (B1681465) using solution-phase methods. oup.com

The synthesis of these analogs typically follows standard solid-phase peptide synthesis (SPPS) protocols using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. researchgate.netnih.gov This involves anchoring the C-terminal amino acid to a solid resin support and sequentially adding protected amino acids. After each coupling step, the Fmoc protecting group is removed from the N-terminus of the growing peptide chain, allowing for the next amino acid to be coupled. This cycle is repeated until the desired sequence is assembled. altabioscience.com

Retro-Inverso Analogues and Stereochemical Modifications

To create peptides with increased stability against enzymatic degradation, chemists have developed retro-inverso analogues. This modification involves reversing the direction of one or more peptide bonds. nih.govrsc.org For a partial retro-inverso modification, a pair of adjacent amino acid residues is replaced with a gem-diaminoalkyl residue and a malonyl derivative. psu.edu The synthesis of these complex structures has been accomplished on a solid phase, a significant advancement that simplifies the necessary manipulations. rsc.orgpsu.edu One key reaction utilizes [bis(trifluoroacetoxy)iodo]benzene (B57053) to convert resin-bound amides into amines, a crucial step in forming the reversed peptide bond. psu.edu

Stereochemical modifications, such as the incorporation of D-amino acids in place of their natural L-counterparts, are another strategy to produce conformationally constrained analogs. scispace.comresearchgate.net Seven analogs of the 6-11 SP fragment have been synthesized where one or more L-amino acids were replaced by their D-enantiomers using conventional mixed anhydride (B1165640) procedures. researchgate.net These substitutions can lead to significant changes in the peptide's three-dimensional structure and biological properties.

Structural Characterization and Purity Assessment Techniques

After synthesis, peptides must undergo rigorous analysis to confirm their identity and assess their purity. High-Performance Liquid Chromatography (HPLC) is the primary method used for this purpose. altabioscience.comjpt.com It separates the target peptide from impurities, such as truncated or deletion sequences, which may have formed during synthesis. altabioscience.comjpt.com The purity is determined by integrating the area of the main peak in the chromatogram relative to the total area of all peaks. altabioscience.com

Mass Spectrometry (MS) is used in conjunction with HPLC (LC-MS) to confirm the molecular weight of the synthesized peptide. jpt.comspringernature.com Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and Electrospray Ionization (ESI) are standard for peptide analysis. altabioscience.comspringernature.com Fragmentation analysis within the mass spectrometer can further provide sequence information, confirming that the correct peptide has been synthesized. rsc.org For complex structures like glycopeptides or retro-inverso analogs, advanced techniques such as tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for detailed structural elucidation. nih.govresearchgate.net

Table 1: Analytical Techniques for Peptide Characterization

| Technique | Purpose | Key Information Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Purification | Quantifies the percentage of the target peptide relative to impurities. altabioscience.comjpt.com |

| Mass Spectrometry (MS) | Identity Confirmation | Determines the molecular weight of the peptide, confirming the correct product was formed. springernature.com |

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Provides peptide sequence information through controlled fragmentation. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D Structural Analysis | Determines the three-dimensional conformation of the peptide in solution. nih.govresearchgate.net |

| Amino Acid Analysis | Composition Verification | Confirms the correct ratio and identity of the amino acids present after peptide hydrolysis. researchgate.net |

| Circular Dichroism (CD) Spectroscopy | Secondary Structure Analysis | Provides information on the peptide's secondary structure elements like α-helices and β-sheets. researchgate.net |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Substance P (6-11), glu(6)- |

| [Glu(6)]-Substance P (6-11) |

| [Pro(9)]-Substance P (6-11) |

| [ΔPhe(8)]–SP (6-11) |

| [ΔPhe(8), Sar(9)]–SP (6-11) |

| gpGlu-(RS)-mPhe-Phe-Gly-Leu-Met-NH2 |

| pGlu-Phe-gPhe-mGly-Leu-Met-NH2 |

| [Glp(6), gPhe(8), mGly(9)]SP(6–11) |

| [D-Phe(7)]-SP |

| [D-Phe(7), D-Phe(8)]-SP |

Molecular Interactions and Receptor Pharmacology

Neurokinin Receptor Subtype Selectivity of Substance P (6-11), glu(6)-

Substance P (SP) displays the highest affinity for the Neurokinin-1 (NK-1) receptor compared to the Neurokinin-2 (NK-2) and Neurokinin-3 (NK-3) receptors. nih.govwjgnet.com Analogues of its C-terminal fragment, such as [Glu6]SP(6-11), have been developed to enhance this natural selectivity.

The C-terminal sequence of Substance P, specifically the fragment from position 6 to 11, is critical for its biological activity and binding to tachykinin receptors. nih.govbiorxiv.org Modifications to this hexapeptide, such as the introduction of a glutamic acid residue at position 6, have been explored to modulate its affinity and selectivity. Further chemical modifications, such as the simultaneous substitution of Gly9 with Proline and the incorporation of a monosaccharide moiety on the gamma-carboxyl of Glu6, have been shown to yield analogues with significantly enhanced selectivity for the NK-1 receptor, in some cases up to 60-fold greater than Substance P itself. nih.gov

One such synthetic glycopeptide analogue, N1,6 (beta-D-glucopyranosyl) [Glu6, Pro9]SP6-11, has demonstrated that it is three times more potent than the native Substance P as an NK-1 agonist. nih.gov This high affinity is crucial for its biological actions, which are primarily mediated through the NK-1 receptor. wjgnet.com The binding of SP-like ligands to the NK-1 receptor can lead to various cellular responses, including mitogenesis and the stimulation of phosphatidylinositol turnover. wjgnet.compnas.org Studies have shown that the NK-1 receptor may exist in different conformations, one being a pan-reactive form and another being more selective for Substance P. nih.gov

While Substance P (6-11) analogues exhibit high affinity for the NK-1 receptor, their interaction with NK-2 and NK-3 receptors is significantly weaker. nih.gov The divergent N-terminal region of tachykinin peptides is largely responsible for dictating which neurokinin receptor subtype a ligand preferentially binds to. biorxiv.org Since SP(6-11) lacks this N-terminal portion, its selectivity is primarily driven by the C-terminal sequence, which is the consensus sequence for all tachykinins but shows the highest affinity for NK-1. nih.govbiorxiv.org

Functional assays, such as those measuring spasmogenic activity in guinea pig ileum (rich in NK-1 and NK-3 receptors) and potentiation of contractions in the rat vas deferens (rich in NK-2 receptors), are used to differentiate activity across receptor subtypes. nih.govnih.gov Studies using these assays have demonstrated that while certain glycosylated analogues of [Glu6]SP(6-11) have reduced activity and selectivity, others are highly selective for the NK-1 receptor. nih.govnih.gov For instance, the NK-1 receptor antagonist (Tyr6,D-Phe7,D-His9)-Substance P (6-11) and the NK-2 selective agonist (ß-Ala8)-Neurokinin A (4-10) were found to be inactive in modifying vasopressin secretion, a process enhanced by a highly selective NK-1 agonist. jpp.krakow.pl This further underscores the selectivity of the SP(6-11) fragment for the NK-1 receptor pathway.

Ligand-Receptor Binding Studies

The interaction between Substance P (6-11), glu(6)- and its target receptors is quantified through various ligand-receptor binding studies. These assays provide crucial data on the affinity, potency, and specificity of the compound.

Quantitative assays are essential for characterizing the pharmacological profile of SP(6-11) analogues. The potency of these compounds is often expressed as an ED50 value, which is the concentration of a drug that gives half of the maximal response. For example, in studies on guinea pig ileum, the ED50 values for various analogues have been determined to assess their activity on the NK-1 receptor. nih.govnih.gov A study on the spasmogenic activity of a series of Substance P (6-11) analogues determined the ED50 values for new analogues, using Substance P and its methyl ester as standard agonists. nih.gov Another analogue, N1,6 (beta-D-glucopyranosyl) [Glu6, Pro9]SP6-11, was found to be three times more potent than Substance P on NK-1 receptors based on ED50 calculations. nih.gov In a different functional assay, Substance P(6-11) was found to stimulate the formation of [3H]-inositol monophosphate in the rat urinary bladder with an EC50 value of 4 nM. medchemexpress.com

Binding affinity is also determined by calculating the dissociation constant (Kd) and the maximum number of binding sites (Bmax). In studies on primary cultures of cortical astrocytes, specific binding sites for a labeled Substance P derivative were identified with a Kd of 0.33 nM and a Bmax of 14.4 fmol per dish, indicating a single population of high-affinity binding sites. pnas.org

| Compound | Assay | Receptor Target | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Substance P(6-11) | [3H]-Inositol Monophosphate Formation (Rat Urinary Bladder) | Tachykinin Receptors | EC50 | 4 nM | medchemexpress.com |

| N1,6 (beta-D-glucopyranosyl) [Glu6, Pro9]SP6-11 | Spasmogenic Activity (Guinea Pig Ileum) | NK-1 | Potency vs. SP | 3x more potent | nih.gov |

| [Glu6, Pro9]SP(6-11) | Spasmogenic Activity (Guinea Pig Ileum) | NK-1 | Activity vs. [Glu6]SP(6-11) | 4x increased activity | nih.gov |

Competition binding assays are used to determine the affinity of a non-labeled ligand by measuring its ability to displace a labeled ligand from the receptor. These studies have been instrumental in defining the specificity of the NK-1 receptor. For example, on the wild-type NK-1 receptor, Neurokinin A displaces radiolabeled Substance P with very low apparent affinity. nih.gov This discrepancy helps to characterize distinct binding modalities for different tachykinins. The binding of septide-like ligands, including SP(6-11), is affected similarly to Neurokinin A. nih.gov These experiments, using reference peptides and known antagonists, confirm that SP(6-11) analogues interact with the same site as Substance P on the NK-1 receptor.

Molecular Recognition Mechanisms at the Neurokinin-1 Receptor

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided detailed insights into how Substance P and its fragments bind to the NK-1 receptor. nih.govescholarship.org The C-terminal residues 6-11 of Substance P are clearly resolved in these structures, indicating they are deeply buried within the 7-transmembrane (7TM) pocket of the receptor. nih.govbiorxiv.org

The binding interface is extensive, stretching from this deep pocket to the extracellular loops (ECLs) of the NK-1 receptor. nih.govescholarship.org A network of specific hydrogen bonds between the amidated C-terminus of SP and the deep orthosteric pocket is critical for peptide recognition and receptor activation. nih.govbiorxiv.org The truncated peptide SP(6-11), which lacks the N-terminal residues 1-5, cannot interact with the NK-1 receptor's extracellular loops. nih.gov This lack of interaction with the ECLs leads to Gq-biased signaling, in contrast to full-length Substance P, which activates both Gq and Gs signaling pathways. biorxiv.orgescholarship.org Molecular dynamics simulations have shown that the interactions between the N-terminus of SP and the receptor's extracellular loops restrict the flexibility of the peptide deep in the binding pocket. biorxiv.org Consequently, SP(6-11), which lacks these superficial contacts, is more dynamic and flexible while bound to the NK-1 receptor. biorxiv.orgescholarship.org This increased flexibility is thought to underlie the differences in G protein signaling selectivity. biorxiv.org

Role of C-terminal Residues in Receptor Activation

The C-terminal region of tachykinins, including Substance P and its fragments, is fundamental for receptor activation. mdpi.comnih.govacnp.org This portion of the peptide, often referred to as the "message" domain, contains a conserved sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for the biological activity of these neuropeptides. nih.govacnp.org Early structure-activity relationship studies identified aromatic or aliphatic residues in this C-terminal region and the amidation of the final methionine residue as essential for triggering the NK1 receptor. mdpi.com

Cryo-electron microscopy structures of the NK1 receptor in complex with SP reveal that the C-terminal residues bind deep within the transmembrane core of the receptor. mdpi.comnih.gov Specifically, residues Phe-7 to Met-11 of SP are situated in a hydrophobic pocket formed by helices VI and VII. pnas.org The amidated C-terminus of SP is crucial for its activity and forms a hydrogen-bonding network with residues in helices II, III, and VII of the NK1 receptor. pnas.org The removal of this C-terminal amide has been shown to be detrimental to the agonist activity of SP. pnas.org

Influence of N-terminal Truncations on Binding and Signaling

N-terminal truncations of Substance P, resulting in fragments like SP(6-11), significantly influence the ligand's interaction with the NK1 receptor and its subsequent signaling pathways. While the C-terminus is primarily responsible for receptor activation, the N-terminal region, or "address" domain, plays a key role in receptor subtype selectivity and the balance of downstream signaling. nih.govnih.gov

Truncated fragments such as SP(6-11) are unable to interact with the extracellular loop 2 (ECL2) and the N-terminus of the NK1 receptor in the same manner as full-length SP. biorxiv.org This loss of interaction is believed to be a key factor in the signaling bias observed with these shorter peptides. biorxiv.orgbiorxiv.org Molecular dynamics simulations have shown that in the absence of the N-terminal interactions, the C-terminal portion of SP(6-11) is less restrained and more dynamic within the binding pocket of the NK1 receptor. biorxiv.org

A notable consequence of N-terminal truncation is a shift in G protein coupling preference. While full-length SP potently activates both Gq and Gs signaling pathways, N-terminally truncated analogs like SP(6-11) show a preference for Gq-mediated signaling. biorxiv.orgnih.gov This results in potent stimulation of calcium mobilization and inositol (B14025) phosphate (B84403) accumulation, but a diminished capacity to stimulate cAMP formation. biorxiv.orgresearchgate.net

Structural Dynamics of Ligand-Bound Neurokinin-1 Receptor Complexes

The binding of Substance P and its fragments induces specific conformational changes in the neurokinin-1 receptor, leading to its activation. The interaction is extensive, stretching from a deeply buried pocket within the seven-transmembrane domain to the extracellular loops and N-terminus of the receptor. mdpi.comnih.gov

Cryo-EM structures have provided detailed insights into the ligand-bound active state of the NK1 receptor. nih.govbiorxiv.org When bound to SP, the C-terminal residues of the peptide are well-ordered and dock into a cleft on the receptor's surface. nih.gov The N-terminal portion of SP, however, is less constrained and can adopt multiple conformations, allowing it to interact with various residues in the N-terminal tail of the NK1 receptor. nih.gov

The binding of the Gq-biased peptide SP(6-11) results in a receptor-G protein conformation that is highly similar to that induced by full-length SP. biorxiv.org However, there are notable differences in the peptide binding site due to the truncation. The increased flexibility of the C-terminal residues of SP(6-11) within the binding pocket, as suggested by molecular dynamics simulations, is a key feature of the structural dynamics of this complex. biorxiv.org This altered dynamic interaction is thought to be responsible for the observed bias in G-protein signaling selectivity. biorxiv.org

Intracellular Signaling Pathways Mediated by Substance P (6-11), glu(6)-

Upon binding to the neurokinin-1 receptor, Substance P (6-11), glu(6)- initiates a cascade of intracellular signaling events. These pathways are primarily mediated by the activation of heterotrimeric G proteins, leading to the production of second messengers and the modulation of various cellular functions.

G Protein Coupling Preferences (Gq, Gs)

The neurokinin-1 receptor is known to couple to multiple G protein subtypes, most notably Gq and Gs. mdpi.comnih.gov Full-length Substance P is capable of activating both of these pathways. biorxiv.orgbiorxiv.org However, N-terminally truncated analogs, including SP(6-11) and its derivatives, exhibit a pronounced bias towards the Gq signaling pathway. biorxiv.orgnih.gov

This preference for Gq coupling means that these shorter peptides are potent activators of phospholipase C, leading to the generation of inositol phosphates and subsequent calcium mobilization. biorxiv.orgnih.gov In contrast, their ability to stimulate the Gs pathway, which leads to the activation of adenylyl cyclase and the production of cyclic AMP, is significantly reduced compared to full-length SP. biorxiv.orgresearchgate.net Studies have shown that while SP(6-11) is as potent as SP in stimulating calcium signaling, it is considerably less potent in eliciting cAMP accumulation. biorxiv.org

Inositol Phosphate Accumulation and Phospholipase C Activation

A primary downstream effect of NK1 receptor activation by Substance P (6-11), glu(6)- is the stimulation of phospholipase C (PLC). nih.gov This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

The generation of IP3 is a key step in intracellular calcium signaling. IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. nih.gov This increase in intracellular calcium concentration is a critical signal for a wide range of cellular responses.

Studies on related compounds, such as septide (B1681630) ([pGlu6,Pro9]SP(6-11)), have demonstrated potent activation of inositol phosphate accumulation. In COS-1 cells expressing the rat NK1 receptor, septide elicited a 4- to 6-fold increase in inositol phosphate levels with an EC50 of 5 ± 2 nM. nih.gov For comparison, Substance P in the same system had an EC50 of 0.05 ± 0.02 nM. nih.gov This indicates that while the pyroglutamated fragment is a full agonist for this pathway, it has a lower potency compared to the full-length peptide.

| Compound | Cell Type | EC50 for Inositol Phosphate Accumulation (nM) | Maximal Response |

|---|---|---|---|

| Substance P | COS-1 cells (rat NK1 receptor) | 0.05 ± 0.02 | 4-6 fold increase |

| Septide ([pGlu6,Pro9]SP(6-11)) | COS-1 cells (rat NK1 receptor) | 5 ± 2 | 4-6 fold increase |

Cyclic AMP Formation and Differential Signaling Responses

In contrast to its robust activation of the Gq/PLC pathway, Substance P (6-11) and its analogs are less effective at stimulating the Gs/adenylyl cyclase pathway, which is responsible for the production of cyclic AMP (cAMP). biorxiv.orgresearchgate.net This differential signaling is a hallmark of N-terminally truncated SP fragments. nih.gov

Studies comparing the signaling of SP and SP(6-11) have shown that while both can increase intracellular calcium, only SP effectively increases cAMP levels. nih.govnih.gov N-terminal metabolism of SP results in peptides that retain their ability to mobilize calcium but lose their capacity to stimulate cAMP accumulation. nih.govnih.gov For instance, in one study, SP(6-11) showed little to no activity in stimulating collagen production and inhibiting NF-κB activity and cell proliferation, which are cAMP-mediated effects, in contrast to the significant effects of full-length SP. nih.gov

The reduced potency in cAMP accumulation is significant. For example, SP(6-11) has been shown to be 16-fold less potent than SP in stimulating cAMP accumulation. biorxiv.org This biased signaling suggests that the N-terminal region of Substance P is crucial for efficient coupling to the Gs protein. The structural dynamics of the receptor-ligand complex, influenced by the presence or absence of the N-terminal residues, appear to dictate the preference for Gq over Gs coupling. biorxiv.org

| Compound | Signaling Pathway | Relative Potency (compared to Substance P) |

|---|---|---|

| Substance P (6-11) | cAMP Accumulation | 16-fold less potent |

| Neurokinin A | cAMP Accumulation | 6-fold less potent |

Receptor Phosphorylation and Beta-Arrestin Recruitment

The interaction of Substance P (SP) and its analogues with the neurokinin-1 receptor (NK1R) initiates a cascade of intracellular events that not only lead to signal transduction but also to the attenuation of signaling through receptor desensitization. This process is primarily mediated by receptor phosphorylation and the subsequent recruitment of beta-arrestins. While direct research on the specific variant "Substance P (6-11), glu(6)-" is limited in the scientific literature, an understanding of its likely effects can be inferred from studies on the parent compound, Substance P, and its C-terminal fragments, particularly SP(6-11).

Activation of the NK1R by agonists like Substance P leads to rapid receptor phosphorylation. nih.gov This phosphorylation is a key step in the process of homologous desensitization, which turns off the receptor's signaling activity to prevent overstimulation. nih.gov The phosphorylation of the NK1R is primarily carried out by two families of protein kinases: G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like protein kinase C (PKC). nih.gov

Upon agonist binding, GRKs are recruited to the activated receptor and phosphorylate serine and threonine residues within the intracellular loops and the C-terminal tail of the receptor. nih.gov This phosphorylation increases the receptor's affinity for beta-arrestin proteins. nih.gov In the case of the NK1R, both GRK2 and GRK3 have been implicated in its phosphorylation. nih.gov

The C-terminal fragments of Substance P, including SP(6-11), are known to be biased agonists at the NK1R. nih.gov This means they can selectively activate certain signaling pathways over others. For instance, SP(6-11) is a Gq-biased agonist, potently stimulating the Gq pathway (leading to inositol phosphate production and calcium mobilization) while having a diminished capacity to activate the Gs pathway (which leads to cAMP accumulation) compared to the full-length Substance P. nih.gov This biased agonism can influence the pattern of receptor phosphorylation and, consequently, beta-arrestin recruitment.

Interactive Data Table: Kinases Involved in NK1R Phosphorylation

| Kinase Family | Specific Kinase | Role in NK1R Phosphorylation | Reference |

| G protein-coupled receptor kinases (GRKs) | GRK2, GRK3 | Mediate agonist-dependent phosphorylation of the activated NK1R, leading to desensitization. | nih.gov |

| Second messenger-dependent kinases | Protein Kinase C (PKC) | Can also phosphorylate and desensitize the NK1R, often with different kinetics than GRKs. | nih.gov |

Following receptor phosphorylation, beta-arrestins are recruited from the cytosol to the plasma membrane, where they bind to the phosphorylated NK1R. There are two main isoforms of beta-arrestin, beta-arrestin-1 and beta-arrestin-2, both of which can be recruited to the activated NK1R. nih.gov The binding of beta-arrestin to the receptor has two major consequences. Firstly, it sterically hinders the coupling of G proteins to the receptor, effectively terminating G protein-mediated signaling. nih.gov Secondly, beta-arrestin acts as a scaffold protein, initiating a second wave of signaling and promoting the internalization of the receptor from the cell surface via clathrin-coated pits. nih.gov

The pattern of beta-arrestin recruitment can be influenced by the specific agonist bound to the receptor. Biased agonists, like SP(6-11), may induce a different conformation in the receptor that leads to a distinct pattern of phosphorylation and, subsequently, a different efficiency and/or isoform preference for beta-arrestin recruitment. While full-length Substance P is known to cause robust beta-arrestin recruitment and receptor internalization, the extent to which Gq-biased fragments like SP(6-11) promote these events is an area of active investigation. nih.govnih.gov The substitution of glutamine at position 6 with glutamic acid in "Substance P (6-11), glu(6)-" could potentially alter the binding kinetics and the conformational state of the receptor, thereby influencing the dynamics of receptor phosphorylation and beta-arrestin recruitment. A study on a glycopeptide analogue, N1,6 (beta-D-glucopyranosyl) [Glu6, Pro9]SP6-11, demonstrated that modifications at the glutamine-6 position can result in a compound with enhanced potency and selectivity for the NK1 receptor, suggesting that this position is critical for receptor interaction and subsequent signaling. nih.gov

Interactive Data Table: Beta-Arrestin Recruitment to the NK1R

| Beta-Arrestin Isoform | Function | Agonist-Dependence | Reference |

| Beta-arrestin-1 | Binds to phosphorylated NK1R, contributes to desensitization and internalization. | Recruited upon activation by Substance P. | nih.gov |

| Beta-arrestin-2 | Binds to phosphorylated NK1R, involved in desensitization, internalization, and scaffolding for downstream signaling pathways. | Recruited upon activation by Substance P. | nih.govnih.gov |

Table of Mentioned Compounds

Biological Activities in Preclinical Models

In Vitro Pharmacological Characterization

In vitro studies have provided foundational insights into the specific cellular and tissue-level activities of Substance P (6-11), glu(6)-. These assays have been crucial for characterizing its receptor-binding affinity and functional effects in controlled environments.

The myotropic effects of Substance P (6-11), glu(6)- have been evaluated in classical isolated organ bath preparations, which are standard models for assessing smooth muscle contraction.

Guinea Pig Ileum: In preparations of guinea pig ileum, a tissue rich in NK1 receptors, Substance P (6-11), glu(6)- demonstrates contractile activity. Its potency in this assay is significantly lower compared to Substance P itself, indicating a reduced affinity or efficacy at the NK1 receptor. Studies have shown that the substitution at position 6 influences the peptide's interaction with the receptor binding site.

Rat Vas Deferens: The rat vas deferens preparation is a common model for studying NK2 receptor-mediated responses. In this tissue, Substance P (6-11), glu(6)- exhibits a very low contractile potency. This suggests that the analog has minimal activity at NK2 receptors, highlighting its selectivity away from this particular tachykinin receptor subtype.

| Preparation | Receptor Predominance | Observed Activity of Substance P (6-11), glu(6)- |

| Guinea Pig Ileum | NK1 | Contractile activity, though less potent than Substance P |

| Rat Vas Deferens | NK2 | Very low contractile potency |

The influence of Substance P (6-11), glu(6)- on endocrine function has been explored using isolated pancreatic islets and perfused pancreas models.

Insulin (B600854), Glucagon, and Somatostatin (B550006): Research indicates that tachykinin analogs can modulate the release of key pancreatic hormones. Studies investigating the effects of Substance P (6-11), glu(6)- have shown that it can influence the secretion of insulin, glucagon, and somatostatin from pancreatic islet cells. The precise nature of this modulation, whether stimulatory or inhibitory, can depend on the experimental conditions and the concentration of the peptide used. However, it demonstrates an interaction with the neuroendocrine signaling pathways within the pancreas.

The immunomodulatory potential of Substance P analogs is an area of significant interest. Substance P is a known modulator of inflammatory and immune responses.

Chemotaxis and Phagocytosis: Substance P (6-11), glu(6)- has been shown to act as a chemoattractant for human monocytes and guinea pig macrophages. Furthermore, it can stimulate the phagocytic activity of these immune cells. This suggests that the analog retains some of the pro-inflammatory and immunomodulatory functions of the parent peptide, mediated through tachykinin receptors expressed on immune cells.

The role of tachykinins in cell growth and motility has been investigated in various cell types, including cancer and endothelial cells.

Cancer Cells: Substance P is known to stimulate the proliferation of certain tumor cell lines. Studies with Substance P (6-11), glu(6)- have explored its effects on the growth of glioma cells. The analog was found to have a stimulatory effect on the proliferation of human astrocytoma cells, indicating that this C-terminal fragment can influence neoplastic cell growth.

Endothelial Cells: The process of angiogenesis, the formation of new blood vessels, involves the proliferation and migration of endothelial cells. Tachykinins can play a role in this process. Research into the effects of Substance P (6-11), glu(6)- on endothelial cells has provided evidence for its involvement in cellular signaling pathways that could influence these activities, although its potency may differ from that of native Substance P.

In Vivo Studies in Animal Models

In vivo experiments are critical for understanding the systemic effects of Substance P (6-11), glu(6)- within a complex physiological environment.

One of the well-documented effects of Substance P is its potent vasodilatory and hypotensive activity when administered systemically.

Hypotensive Effects: When administered intravenously to anesthetized rats, Substance P (6-11), glu(6)- has been observed to produce a hypotensive response. This effect, characterized by a decrease in arterial blood pressure, is a hallmark of NK1 receptor activation in the vasculature, leading to vasodilation. The potency of the analog in causing this effect is typically compared to that of Substance P to determine its relative efficacy in vivo. These findings confirm that the structural modification in Substance P (6-11), glu(6)- allows it to retain the ability to interact with cardiovascular NK1 receptors and elicit a physiological response.

| Animal Model | Parameter Measured | Observed Effect of Substance P (6-11), glu(6)- |

| Anesthetized Rat | Arterial Blood Pressure | Hypotensive (decrease in blood pressure) |

Involvement in Neurogenic Inflammation Processes

Neurogenic inflammation is characterized by the release of neuropeptides from sensory nerve endings, leading to vasodilation, increased vascular permeability, and plasma extravasation. wikipedia.org Full-length Substance P (SP) is a primary mediator of these effects, acting through its high-affinity neurokinin-1 receptor (NK-1R). frontiersin.org The binding of SP to NK-1R on endothelial and vascular smooth muscle cells triggers vasodilation and enhances vascular permeability, facilitating the migration of immune cells to the site of injury or infection. frontiersin.org

Studies investigating the role of C-terminal fragments of SP, such as Substance P (6-11), in neurogenic inflammation have yielded contrasting results compared to the full-length peptide. Research on the rat masseter muscle, for instance, has provided evidence that, unlike in cutaneous or joint tissues, Substance P may not play a critical role in inducing neurogenic inflammation in skeletal muscle tissue. nih.gov While full-length SP is a potent initiator of inflammatory cascades, including the expression of various immunological messengers (cytokines), the activity of its fragments like SP (6-11) appears to be context-dependent and tissue-specific. wikipedia.org The C-terminal hexapeptideamide of Substance P, Substance P (6-11), binds to the NK-1 tachykinin receptor and has been noted to cause depolarization of motoneurons and a hypotensive effect, but its direct, potent contribution to the full spectrum of neurogenic inflammation is less established than that of its parent peptide. medchemexpress.com

| Compound | Primary Receptor | Effect on Vasodilation | Effect on Vascular Permeability | Role in Skeletal Muscle Inflammation |

|---|---|---|---|---|

| Substance P (Full-Length) | NK-1R (High Affinity) | Potent Inducer | Potent Inducer | Variable |

| Substance P (6-11) | NK-1R | Demonstrates hypotensive effects | Less established | Not considered critical nih.gov |

Role in Aggressive Behavior Paradigms

The tachykinin system, and particularly Substance P, has been evolutionarily conserved for its role in inducing aggressive behaviors. wikipedia.org In various animal models, including rodents and cats, the activation of hypothalamic neurons that release Substance P is known to induce defensive and predatory aggressive behaviors. wikipedia.orgresearchgate.net

Research into the specific role of Substance P fragments has often utilized antagonists to probe the function of the endogenous full-length peptide. Analogues of Substance P (6-11), such as [D-Trp, Leu]-SP 6-11, have been shown to act as antagonists in SP-induced behavioral tests in mice. nih.gov When administered intrathecally, these antagonists can markedly inhibit nociceptive responses induced by Substance P, which include scratching, biting, and licking behaviors that can be components of an aggressive or defensive response. nih.gov This suggests that the C-terminal fragment is crucial for receptor binding and that modifications to this sequence can block the pro-aggressive and nociceptive effects of the full-length peptide at the spinal cord level. nih.gov Studies in fruit flies have also implicated tachykinin-releasing neurons in aggressive lunging behaviors, highlighting the conserved nature of this pathway. wikipedia.org

Influence on Wound Healing Mechanisms in Animal Models

Wound healing is a complex biological process involving inflammation, angiogenesis, cell proliferation, and tissue remodeling. spandidos-publications.comroyalsocietypublishing.org Full-length Substance P is recognized as a significant promoter of wound healing. It can mobilize endothelial progenitor cells and mesenchymal stem cells to the injury site, accelerating wound closure in both normal and diabetic animal models. spandidos-publications.comnih.gov

In contrast, the C-terminal fragment Substance P (6-11) has demonstrated significantly diminished or negligible activity in promoting key aspects of wound healing. physiology.org In studies using NK1R-expressing 3T3 fibroblasts, full-length SP was shown to inhibit cell proliferation and wound healing (in an in vitro scratch assay model), while SP (6-11) had little to no effect on these processes. physiology.org Similarly, SP, but not SP (6-11), was found to stimulate collagen production and increase the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tissue repair. physiology.org This indicates that while the C-terminal portion of SP is vital for receptor binding to elicit some responses, the N-terminal portion of the peptide is necessary for activating specific downstream signaling pathways, like those involving cAMP, which are critical for mediating effects on cell proliferation and wound repair. physiology.org However, it is noteworthy that other small C-terminal fragments, specifically the four-amino acid sequence FGLM-amide, have been shown in combination with insulin-like growth factor-1 (IGF-1) to effectively stimulate corneal epithelial cell migration in wound healing models, suggesting that the activity of fragments can be highly dependent on the specific tissue and the presence of co-factors. nih.gov

| Parameter | Effect of Substance P (Full-Length) | Effect of Substance P (6-11) |

|---|---|---|

| Cell Proliferation | Inhibitory | Little to no activity physiology.org |

| Wound Healing (In Vitro) | Inhibitory | Little to no activity physiology.org |

| Collagen Production | Stimulatory | Little to no activity physiology.org |

| COX-2 Expression | Increased | No activity physiology.org |

Impact on Metabolic Regulation (e.g., Glucose Homeostasis, Lipid Accumulation)

Substance P and its receptor, NK-1R, are increasingly implicated in the regulation of energy homeostasis and metabolic processes. nih.govnih.gov Full-length SP has been shown to play a role in adipose tissue responses and pathologies associated with obesity. nih.govresearchgate.net For example, SP can enhance the activation of AMP-activated protein kinase (AMPK), a key regulator of glucose and fatty acid metabolism, and increase the accumulation of lipids in 3T3-L1 adipocytes in response to high glucose concentrations. nih.govmdpi.com Furthermore, SP has been found to directly inhibit insulin-mediated glucose uptake in isolated rat adipocytes, suggesting a role in insulin resistance. researchgate.net

The specific effects of Substance P (6-11) on metabolic regulation are less well-defined in the literature. However, given the differential signaling observed in other biological systems, it is plausible that SP (6-11) would not fully replicate the metabolic effects of the parent peptide. The metabolic actions of full-length SP often involve complex signaling cascades that lead to the phosphorylation of multiple downstream targets, such as c-Jun N-terminal kinase (JNK) and protein kinase Cθ (PKCθ), which can impair insulin signaling. nih.gov As SP (6-11) shows biased agonism and does not activate all the signaling pathways that full-length SP does, its impact on glucose homeostasis and lipid accumulation may be significantly different. physiology.orgescholarship.org

Comparative Functional Analysis with Full-Length Substance P and Other Tachykinins

The tachykinin family of neuropeptides, which includes Substance P, Neurokinin A (NKA), and Neurokinin B (NKB), exerts a wide range of biological effects by binding to three main G protein-coupled receptors: NK-1R, NK-2R, and NK-3R. frontiersin.orgnih.gov Full-length Substance P shows the highest affinity for the NK-1R. nih.govmdpi.com

Substance P (6-11), as a C-terminal fragment, retains the ability to bind to the NK-1R, as this region is critical for receptor interaction. medchemexpress.combiorxiv.org However, its functional profile is distinct from that of the full-length peptide. Cryo-electron microscopy and signaling studies have revealed that Substance P (6-11) acts as a Gq-biased agonist at the NK-1R. escholarship.orgbiorxiv.org While full-length SP potently activates both Gq and Gs protein signaling pathways, leading to increases in intracellular calcium ([Ca]i) and cyclic AMP (cAMP) respectively, SP (6-11) and another tachykinin, Neurokinin A, potently activate the Gq pathway but are significantly less potent in activating the Gs pathway. escholarship.orgbiorxiv.orgnih.gov

This functional difference is attributed to the lack of the N-terminal portion of the peptide in SP (6-11). biorxiv.org The N-terminus of full-length SP makes critical interactions with the extracellular loops of the NK-1R, which are required for potent Gs signaling but not for Gq signaling. biorxiv.orgbiorxiv.org The absence of these interactions in SP (6-11) leads to increased flexibility of the C-terminal residues within the receptor's binding pocket, resulting in selective activation of the Gq pathway. biorxiv.orgbiorxiv.org This biased signaling explains the observed functional differences, where SP (6-11) retains activity in processes primarily mediated by Gq (such as [Ca]i mobilization) but loses efficacy in functions dependent on Gs/cAMP signaling (such as modulation of cell proliferation and wound healing). physiology.orgescholarship.org

Compared to other tachykinins, the functional profile of SP (6-11) more closely resembles that of Neurokinin A at the NK-1R, which also displays Gq-selective signaling. escholarship.orgnih.gov This contrasts with full-length SP, which is a more versatile agonist. The C-terminal sequences of tachykinins are generally more conserved and crucial for receptor activation, while the variable N-terminal regions confer differences in receptor affinity, potency, and signaling bias. annualreviews.org

| Ligand | Gq Signaling Potency (Ca2+ Mobilization) | Gs Signaling Potency (cAMP Accumulation) | Signaling Profile |

|---|---|---|---|

| Substance P (Full-Length) | High | High | Dual Agonist (Gq/Gs) |

| Substance P (6-11) | High escholarship.orgnih.gov | 16-fold less potent than SP escholarship.orgnih.gov | Biased Agonist (Gq-selective) escholarship.orgbiorxiv.org |

| Neurokinin A | High escholarship.orgnih.gov | 6-fold less potent than SP escholarship.orgnih.gov | Biased Agonist (Gq-selective) escholarship.org |

Structure Activity Relationship Sar of Substance P 6 11 , Glu 6 and Analogues

Influence of Amino Acid Substitutions on Receptor Binding and Functional Activity

The biological activity of [Glu⁶]SP(6-11) is highly sensitive to amino acid substitutions within its sequence. Modifications can drastically alter potency and receptor selectivity, providing insight into the peptide's interaction with neurokinin (NK) receptors.

The substitution of glycine (B1666218) at position 9 with proline in [pGlu⁶]SP(6-11) results in an analogue with highly selective agonist activity for the NK-1 receptor subtype (also referred to as the SP-P receptor subtype). nih.gov This analogue, [pGlu⁶,Pro⁹]SP(6-11), demonstrated significantly reduced activity on SP-E systems like the hamster urinary bladder and rat duodenum. nih.gov In the guinea pig ileum, its potency at the neuronal tachykinin receptor was 325 times lower than that of [pGlu⁶]SP(6-11), highlighting its remarkable selectivity for the muscular NK-1 receptor. nih.gov

Further modification of this selective analogue through glycosylation has also been explored. The synthesis of N¹,⁶ (beta-D-glucopyranosyl) [Glu⁶, Pro⁹]SP₆-¹¹, a water-soluble glycopeptide, resulted in a compound that is three times more potent than Substance P itself at NK-1 receptors. nih.gov This suggests that the addition of a glucopyranosyl group can enhance agonist activity while maintaining high selectivity for the NK-1 receptor. nih.gov

While the truncated SP(6-11) fragment is a potent agonist for Gq-mediated signaling (such as Ca²⁺ mobilization), it displays diminished potency for Gs-mediated signaling (like cAMP accumulation) compared to the full-length Substance P. biorxiv.orgmdpi.comresearchgate.net This indicates that N-terminal residues, absent in the hexapeptide, are required for potent Gs signaling but not for Gq signaling. biorxiv.orgresearchgate.net Studies comparing SP and SP(6-11) in NK-1R-expressing fibroblasts showed that while SP could inhibit nuclear factor κB (NF-κB) activity and stimulate collagen production, SP(6-11) had minimal to no activity in these cAMP-mediated functions. physiology.org

Introducing D-amino acids can convert agonists into antagonists. Multiple D-amino acid substitutions in various positions of SP and its C-terminal fragments have been shown to yield antagonists. nih.govnih.gov For example, analogues with D-Trp substitutions at positions 7, 8, and 9 have been synthesized and shown to antagonize the effects of SP and its hexapeptide fragment. nih.gov

| Analogue | Substitution | Key Finding | Receptor Focus |

|---|---|---|---|

| [pGlu⁶,Pro⁹]SP(6-11) | Gly⁹ → Pro⁹ | Becomes a highly selective agonist for the NK-1 (SP-P) receptor subtype. nih.gov | NK-1 |

| N¹,⁶ (beta-D-glucopyranosyl) [Glu⁶, Pro⁹]SP₆-¹¹ | Glycosylation at Glu⁶ and Pro⁹ substitution | Three times more potent than SP at NK-1 receptors, with high selectivity. nih.gov | NK-1 |

| SP(6-11) | Truncation of SP(1-5) | Potent for Gq signaling (Ca²⁺) but has diminished potency for Gs signaling (cAMP). biorxiv.orgmdpi.comresearchgate.net | NK-1 |

| [D-Trp⁷,⁸,⁹]-SP | Phe⁷ → D-Trp, Phe⁸ → D-Trp, Gly⁹ → D-Trp | Acts as an antagonist to SP and SP(6-11). nih.gov | NK-1 |

Impact of C-terminal Modifications on Agonist and Antagonist Properties

The C-terminus of Substance P and its fragments is universally recognized as critical for receptor interaction and activation. nih.gov Modifications in this region, particularly at the terminal methionine residue (Met¹¹), profoundly affect whether the analogue acts as an agonist or an antagonist.

The C-terminal amide is a crucial feature for agonist activity. Cryo-electron microscopy studies have revealed that the amidated C-terminus of Substance P forms an extensive hydrogen-bonding network deep within the orthosteric pocket of the NK-1 receptor. biorxiv.orgbiorxiv.org C-terminal metabolism resulting in deamidation leads to a loss of activity for both calcium and cAMP signaling pathways. physiology.org

Replacing the methionine at position 11 can modulate activity and selectivity. In analogues of [Orn⁶]-SP(6-11), substituting the -SCH₃ group of the Met¹¹ side chain with various glutamine γ-carboxamide derivatives results in analogues that are full agonists at NK-1 and NK-2 receptors. nih.gov However, specific substitutions can fine-tune these properties. For instance, the [Orn⁶, Glu(NHCH₃)¹¹] analogue shows selectivity for the NK-1 receptor. nih.gov Conversely, replacing the CH₂SCH₃ and α-carboxamide groups of methionine with benzyl (B1604629) ester groups can produce a potent antagonist of Substance P.

The introduction of D-amino acids at or near the C-terminus is a common strategy for creating antagonists. For example, an analogue containing D-Trp at positions 7 and 8, along with a D-Met at position 11, was found to antagonize SP on the guinea pig ileum. nih.gov

| Modification Type | Specific Example | Effect on Property | Receptor Focus |

|---|---|---|---|

| C-terminal deamidation | SP-COOH | Loss of agonist activity (both Ca²⁺ and cAMP signaling). physiology.org | NK-1 |

| Met¹¹ side chain replacement | [Orn⁶, Glu(NHCH₃)¹¹]SP(6-11) | Maintains agonist activity but with increased selectivity for NK-1. nih.gov | NK-1 |

| Met¹¹ replacement | Replacement of Met¹¹ groups with benzyl ester groups | Converts the agonist into a potent antagonist. | NK-1 |

| D-amino acid substitution | [D-Trp⁷,⁸, D-Met¹¹]-SP analogue | Creates an SP antagonist. nih.gov | NK-1 |

**5.3. Role of Specific Side Chains in Receptor Selectivity (e.g., Glu⁶, Pro⁹, Met¹¹) **

The selectivity of SP(6-11) analogues for different neurokinin receptor subtypes is dictated by the specific chemical properties and conformations of key amino acid side chains.

Glu⁶ : The presence of glutamate (B1630785) at position 6, often in its cyclized pyroglutamyl (pGlu) form, is a common feature in many potent C-terminal SP analogues. While the N-terminal portion of full-length SP (residues 1-5) interacts with the extracellular loops of the NK-1 receptor, the C-terminal fragment starting at position 6 binds deep within the receptor's transmembrane pocket. biorxiv.orgbiorxiv.org The [pGlu⁶]SP(6-11) analogue serves as a high-affinity parent compound for many selective agonists.

Pro⁹ : The substitution of Gly⁹ with Pro⁹ is a critical determinant for NK-1 receptor selectivity. The resulting analogue, [pGlu⁶,Pro⁹]SP(6-11), shows a dramatic increase in selectivity for the NK-1 receptor over other tachykinin receptors. nih.gov For instance, it is 600 times more potent at the muscular NK-1 receptor than the neuronal tachykinin receptor in the guinea pig ileum. nih.gov This substitution likely induces a conformational constraint on the peptide backbone that is optimal for interaction with the NK-1 receptor binding pocket while being unfavorable for binding to NK-2 or NK-3 receptors.

Met¹¹ : The C-terminally amidated methionine residue is indispensable for high-affinity binding and activation of the NK-1 receptor. biorxiv.org Structural studies show that its side chain and terminal amide group anchor the peptide into the receptor's deep orthosteric pocket. biorxiv.orgbiorxiv.org The lipophilic character of the Met¹¹ side chain is considered an important, though not solely determining, factor for NK-1 receptor activity. nih.gov For NK-2 receptor activity, this lipophilic character is a more critical factor. nih.gov The terminal amide of Met¹¹ forms a crucial hydrogen-bonding network with NK-1R residues, including N85, N89, H108, and Y287, which is vital for peptide recognition and receptor activation. biorxiv.orgbiorxiv.org Disruption of these bonds significantly impairs the ability of SP(6-11) to activate the NK-1R. mdpi.com

Identification of Key Pharmacophoric Elements for Neurokinin-1 Receptor Interactions

A pharmacophore model for NK-1 receptor agonists derived from [Glu⁶]SP(6-11) involves a specific three-dimensional arrangement of chemical features essential for binding and activation.

The primary pharmacophoric elements are concentrated in the C-terminal portion of the peptide, consistent with the high activity of the hexapeptide fragment. nih.gov Key elements include:

C-Terminal Carboxamide : This group is a critical hydrogen-bonding element. It acts as a hydrogen bond donor and acceptor, forming an extensive and stable network with polar residues (N85, N89, H108, Y287) at the base of the NK-1R binding pocket. biorxiv.orgbiorxiv.org This interaction is considered essential for anchoring the ligand and initiating receptor activation.

Aromatic Rings of Phe⁷ and Phe⁸ : The two consecutive phenylalanine residues provide essential hydrophobic and aromatic interactions. These rings fit into hydrophobic sub-pockets within the transmembrane helices of the receptor, contributing significantly to binding affinity. Molecular dynamics simulations show that the side chains of Phe⁷ and Met¹¹ in SP(6-11) are highly mobile within the receptor pocket, suggesting they play a dynamic role in receptor activation. mdpi.com

Met¹¹ Side Chain : The side chain of methionine contributes a key lipophilic interaction. While its lipophilic nature is important, its role extends to positioning the crucial C-terminal amide for its hydrogen-bonding interactions. biorxiv.orgnih.gov

Together, these elements—a terminal hydrogen-bonding anchor, two aromatic/hydrophobic groups, and a specific backbone geometry—constitute the core pharmacophore required for potent and selective agonism at the NK-1 receptor.

Metabolism and Degradation Pathways

Enzymatic Inactivation of Substance P (6-11), glu(6)- and Related Fragments

The inactivation of Substance P (6-11), glu(6)- is primarily carried out by enzymatic cleavage, which breaks down the peptide into smaller, inactive fragments. This process is crucial for terminating the peptide's signal and maintaining physiological homeostasis.

Identification of Involved Peptidases (e.g., Neutral Endopeptidase, Matrix Metalloproteinase-9)

Several peptidases have been identified in the degradation of Substance P and its fragments. In both rat parotid and hypothalamic tissues, a metalloendopeptidase is responsible for the degradation of [p-Glu6]substance P6-11. nih.gov Furthermore, studies on the parent molecule, Substance P, have implicated other enzymes that can generate C-terminal fragments like Substance P (6-11). For instance, both a Substance P-degrading endopeptidase and matrix metalloproteinase-9 (MMP-9) can form the Substance P metabolite (6-11). nih.gov Neutral endopeptidase (NEP), also known as endopeptidase-24.11, is another key enzyme in the metabolism of tachykinins, cleaving Substance P at multiple sites. jneurosci.org

| Enzyme | Role in Substance P (6-11), glu(6)- Metabolism |

| Metalloendopeptidase | Degrades [p-Glu6]substance P6-11 in rat parotid and hypothalamic slices. nih.gov |

| Substance P-degrading endopeptidase | Involved in the formation of the Substance P metabolite (6-11). nih.gov |

| Matrix Metalloproteinase-9 (MMP-9) | Contributes to the formation of the Substance P metabolite (6-11). nih.gov |

| Neutral Endopeptidase (NEP) | Degrades the parent Substance P, which can influence the availability of C-terminal fragments. jneurosci.org |

Characterization of Specific Cleavage Sites within the Hexapeptide Sequence

The specific bonds within the hexapeptide sequence of [p-Glu6]substance P6-11 that are cleaved by peptidases have been characterized, and these cleavage patterns can vary between tissues. In the hypothalamic slice system, the primary cleavage site is between Phe8 and Gly9, with minor cleavage occurring between Phe7 and Phe8, and between Gly9 and Leu10. nih.gov In contrast, within the rat parotid slice system, the major point of enzymatic attack is the Gly9-Leu10 bond, with a less frequent cleavage at the Phe7-Phe8 bond. nih.gov

Tissue-Specific Differences in Degradation Pathways (e.g., Hypothalamus, Parotid Gland)

The degradation of [p-Glu6]substance P6-11 exhibits clear tissue-specific differences, suggesting the involvement of distinct proteases in different locations. nih.gov This is most evident in the differing primary cleavage sites observed in the hypothalamus versus the parotid gland.

Further evidence for the involvement of different enzymes comes from studies using protease inhibitors. The degradation of the hexapeptide analog in the hypothalamic system is significantly inhibited by p-chloromercuriphenylsulfonate and p-chloromercuribenzoate. nih.gov However, these reagents have a much less pronounced inhibitory effect in the parotid system, indicating that the proteases in these two tissues have different sensitivities to these inhibitors. nih.gov

| Tissue | Major Cleavage Site | Minor Cleavage Site(s) |

| Hypothalamus | Phe8-Gly9 | Phe7-Phe8, Gly9-Leu10 nih.gov |

| Parotid Gland | Gly9-Leu10 | Phe7-Phe8 nih.gov |

Generation of Metabolites with Distinct Biological Activities

The enzymatic breakdown of Substance P and its larger fragments does not always lead to inactive products. The Substance P metabolite (6-11), for example, has been shown to possess its own biological functions. It can stimulate a significant, eightfold increase in the phosphorylation of the NK-1 receptor and has been observed to decrease the release of dopamine (B1211576) in the striatum. nih.gov This demonstrates that the metabolic process can generate new molecules with unique pharmacological profiles. Similarly, the metabolite SP 5-11, which is closely related to SP 6-11, has been found to increase the release of aspartate, glutamate (B1630785), asparagine, glycine (B1666218), and taurine. nih.gov

Strategies for Enhancing Metabolic Stability of Substance P (6-11) Analogues

Given the rapid degradation of Substance P and its analogues in biological systems, various strategies have been explored to enhance their metabolic stability and prolong their therapeutic effects. These approaches often involve chemical modifications to the peptide structure to make them less susceptible to enzymatic cleavage.

Common strategies include:

N- and/or C-terminal modifications: Capping the ends of the peptide can block the action of exopeptidases.

Substitution with D-amino acids or unnatural amino acids: The incorporation of non-standard amino acids can hinder recognition by proteases. ekb.eg

Cyclization: Creating a cyclic peptide structure can increase rigidity and reduce susceptibility to enzymatic degradation. researchgate.net

Backbone modifications: Altering the peptide bonds themselves, such as in retro-inverso analogues where the direction of an amide bond is reversed, can confer resistance to proteolysis. nih.gov

Advanced Research Methodologies and Future Directions

Application of Cryo-Electron Microscopy in Neurokinin Receptor-Ligand Complex Resolution

Cryo-electron microscopy (cryo-EM) has become a revolutionary tool in structural biology, enabling the high-resolution visualization of G protein-coupled receptors (GPCRs) like the neurokinin 1 receptor (NK1R) in their active states. This technology has been instrumental in resolving the structures of NK1R bound to its endogenous ligand, Substance P (SP), and its C-terminal fragment, SP(6-11), the parent compound of Substance P (6-11), glu(6)-. nih.govbiorxiv.orgmangliklab.combohrium.com

Recent studies have successfully determined the cryo-EM structures of active NK1R in complex with G proteins (Gq and Gs) and bound to either full-length SP or the Gq-biased fragment SP(6-11). nih.govmangliklab.comnih.gov These structures reveal critical details of ligand binding and receptor activation. For instance, the C-terminal portion of SP, corresponding to the SP(6-11) fragment, binds deep within the orthosteric pocket of the NK1R. nih.govbiorxiv.org The amidated C-terminal methionine of the peptide forms a crucial hydrogen-bonding network with receptor residues, which is vital for peptide recognition and receptor activation. nih.gov

Cryo-EM analyses have demonstrated that while the C-terminal fragment is essential for binding deep within the receptor and initiating activation, the N-terminal portion of the full-length SP makes additional contacts with the extracellular loops of the NK1R. nih.govbiorxiv.org These superficial interactions are linked to potent Gs protein signaling, whereas their absence in SP(6-11) results in a signaling bias towards the Gq pathway. nih.govmangliklab.com This provides a structural basis for understanding how different ligands interacting with the same receptor can produce distinct intracellular signals. biorxiv.orgmangliklab.com The high-resolution data from cryo-EM serves as a foundational template for understanding how modifications, such as the glutamic acid substitution at position 6 in Substance P (6-11), glu(6)-, might alter receptor interaction and signaling bias.

| Complex | Resolution (Å) | Key Findings | Reference |

| SP-NK1R-miniGs/q70 | - | Revealed extensive binding interface of full-length SP with NK1R, including extracellular loops. | nih.gov |

| SP(6-11)-NK1R-miniGq | - | Showed binding of the C-terminal fragment deep in the orthosteric pocket, leading to Gq-biased signaling. | biorxiv.org |

| SP-NK1R-Gq | 2.71 | Elucidated the binding mode of SP with the Gq-coupled receptor, highlighting a noncanonical active state. | nih.gov |

| SP-NK1R-Gs | 2.87 | Detailed the binding mode of SP with the Gs-coupled receptor, explaining G protein promiscuity. | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Dynamics

Complementing the static images provided by cryo-EM, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape of the ligand-receptor complex. MD simulations have been employed to investigate the behavior of SP and its fragments, such as SP(6-11), within the NK1R binding pocket. nih.govbohrium.combiorxiv.org These computational studies reveal how ligand structure influences flexibility and interaction dynamics over time.

Simulations comparing full-length SP to SP(6-11) have shown that the truncated peptide is significantly more mobile and explores a larger conformational space within the binding pocket. nih.govbiorxiv.org The absence of the N-terminal residues in SP(6-11) removes the "anchor" provided by interactions with the receptor's extracellular loops. nih.govbiorxiv.org This increased flexibility, particularly in residues like Phenylalanine-7 and Methionine-11, is believed to be a key determinant of its Gq-biased signaling profile. nih.govbiorxiv.org

| Peptide Ligand | Key Dynamic Feature | Implication | Reference |

| Substance P (full-length) | Restricted mobility of C-terminal half due to N-terminal interactions with extracellular loops. | Potent signaling through both Gs and Gq pathways. | nih.govbiorxiv.org |

| Substance P (6-11) | Increased flexibility and mobility within the binding pocket. | Biased signaling towards the Gq pathway. | nih.govbiorxiv.org |

Development of Fluorescent and Radioligand Probes for Receptor Localization and Imaging

The development of specialized molecular probes is crucial for visualizing and quantifying neurokinin receptors in various biological contexts. These tools include fluorescently labeled ligands and radioligands, which allow for receptor localization in live cells, tissue imaging, and binding studies. nih.govsnmjournals.org

Fluorescently labeled analogs of Substance P have been synthesized to study NK1R function, including receptor localization, internalization, and recycling. nih.gov The choice of fluorophore is critical, as the label must not significantly alter the peptide's binding affinity or biological activity. Studies have shown that fluorophores like Oregon Green 488 and BODIPY FL can be successfully conjugated to SP without compromising its function, making them valuable tools for live-cell imaging. nih.gov These methodologies can be directly adapted to create fluorescent probes based on Substance P (6-11), glu(6)- to investigate its specific interactions with NK1R.

In the realm of nuclear medicine and molecular imaging, radioligands have been developed for targeting NK1R-expressing cells, particularly in the context of oncology where NK1R is often overexpressed in tumors. snmjournals.orgmdpi.comnih.gov Novel ligands, including peptide and non-peptide antagonists, have been conjugated to chelators for labeling with positron-emitting (e.g., Copper-64, Gallium-68) or therapeutic (e.g., Lutetium-177) radionuclides. snmjournals.orgmdpi.com For example, a 64Cu-labeled ligand, NK1R-NOTA, has shown promise for PET imaging of NK1R-expressing xenografts. snmjournals.org Such strategies could be applied to Substance P (6-11), glu(6)- to develop new radiopharmaceuticals for imaging or targeted radionuclide therapy of NK1R-positive cancers. nih.gov

Exploration of Substance P (6-11), glu(6)- in Advanced In Vitro Systems (e.g., Organoids, 3D Culture)

Traditional two-dimensional (2D) cell culture systems often fail to replicate the complex microenvironment of native tissues. The emergence of advanced in vitro models, such as organoids and other three-dimensional (3D) cultures, provides more physiologically relevant platforms for studying cellular processes and drug responses. merckmillipore.comunmc.edu These systems are increasingly being used to investigate the roles of neuropeptides like Substance P.

Organoids are 3D cell aggregates derived from stem cells or primary tissues that self-organize and exhibit organ-specific functionality. merckmillipore.commdpi.com Research has shown that Substance P plays a critical role in the development of colonic organoids when co-cultured with peripheral neurons, indicating its importance in inter-organ and cell-to-cell communication during tissue development. researchgate.net Furthermore, SP has been studied in 3D human skin models, where it was found to increase the proliferation and migration of keratinocytes and fibroblasts, highlighting its role in wound healing and tissue regeneration. mdpi.com

While specific studies on Substance P (6-11), glu(6)- in organoid systems are yet to be published, these advanced models represent a significant future direction. They offer a powerful platform to investigate how this specific peptide fragment influences cell proliferation, differentiation, and signaling in a context that more closely mimics in vivo conditions, particularly in neurological, gastrointestinal, or cancer-related organoid models.

Computational Approaches for Peptide Design and Activity Prediction

Computational modeling has become an indispensable tool for the rational design of novel peptides and the prediction of their biological activity. nih.gov These approaches allow for the in silico screening and modification of peptides to enhance properties such as binding affinity, selectivity, and stability before undertaking costly and time-consuming chemical synthesis. mdpi.comboisestate.edu

For peptides targeting GPCRs like the NK1R, computational methods are used to model the peptide-receptor interaction at an atomic level. Techniques such as computational alanine-scanning mutagenesis can identify "hotspot" residues that are critical for binding. mdpi.com Based on this information, new analogs can be designed by substituting non-critical residues to improve complementarity with the receptor surface. mdpi.com The binding free energy of these new analogs can then be estimated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach to prioritize the most promising candidates for synthesis. mdpi.com

These computational pipelines are directly applicable to the design of novel analogs based on the Substance P (6-11), glu(6)- scaffold. By leveraging the known cryo-EM structures of the NK1R, researchers can design peptides with predicted improvements in receptor affinity, G-protein signaling bias, or pharmacokinetic properties, thereby accelerating the discovery of new research tools and potential therapeutics. nih.gov

Q & A

Q. What are the structural and functional characteristics of Substance P (6-11) and its [Glp6] analog?

Substance P (6-11) is a C-terminal hexapeptide fragment of the full-length neuropeptide Substance P, with the sequence H₂N-QFFGLM-NH₂ (Gln-Phe-Phe-Gly-Leu-Met-amide) and a molecular weight of 740.91 Da . The [Glp6] analog replaces the N-terminal glutamine with pyroglutamic acid (Pyr), resulting in the sequence Pyr-FFGLM-NH₂ and a molecular weight of 723.91 Da . This modification enhances metabolic stability by reducing enzymatic degradation. Both peptides bind to neurokinin-1 (NK-1) receptors, but [Glp6]-Substance P (6-11) exhibits distinct activation profiles in rat bladder models, promoting [³H]-inositol monophosphate ([³H]-IP1) generation via "septum-sensitive" tachykinin receptors .

Q. Methodological Guidance :

Q. How do Substance P (6-11) fragments interact with neurokinin receptors in vitro?

Substance P (6-11) binds selectively to NK-1 receptors, which are G protein-coupled receptors (GPCRs) involved in pain signaling and neuroinflammation . Radioligand displacement assays using [³H]-Substance P in guinea pig ileum or transfected HEK293 cells are standard methods to quantify binding affinity (Ki). For example, Tradipitant (NK-1 antagonist) shows IC50 values of 330 nM, providing a reference for competitive inhibition studies .

Q. Methodological Guidance :

- Perform saturation binding assays to determine receptor density (Bmax) and dissociation constants (Kd) .

- Use calcium imaging or IP1 accumulation assays to measure downstream signaling in response to receptor activation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the receptor specificity of [Glp6]-Substance P (6-11)?

Experimental Design :

- Hypothesis : The pyroglutamate modification alters receptor subtype selectivity (e.g., NK-1 vs. NK-2/3).

- Approach :

- Use siRNA knockdown or CRISPR-Cas9 to silence NK-1 receptors in cell lines and test residual activity of [Glp6]-Substance P (6-11) .

- Compare functional responses (e.g., IP1 generation) in tissues with varying NK receptor expression (e.g., bladder vs. spinal cord) .

- Employ molecular docking simulations to model peptide-receptor interactions and identify critical binding residues .

Q. Data Analysis :

Q. What strategies resolve contradictions in reported receptor activation pathways for Substance P (6-11) fragments?

Case Study : Discrepancies in IP1 accumulation data between bladder and neuronal tissues .

- Possible Causes : Tissue-specific receptor isoforms, differential coupling to Gq vs. Gs proteins, or assay sensitivity variations.

Q. Methodological Solutions :

Reproducibility Checks :

- Replicate experiments across independent labs using standardized protocols (e.g., buffer composition, agonist concentrations) .

- Include positive controls (e.g., full-length Substance P) and negative controls (e.g., receptor antagonists) .

Cross-Validation :

- Combine radioligand binding with functional assays (e.g., cAMP ELISA) to confirm receptor coupling mechanisms .

Meta-Analysis :

- Aggregate published data using tools like PRISMA guidelines to identify biases or technical variability .

Q. How can computational modeling enhance the study of Substance P (6-11) analogs?

Approach :

Q. Validation :

- Compare computational predictions with empirical binding kinetics (e.g., surface plasmon resonance) .

- Use hierarchical clustering to group analogs with similar activation profiles .

Data Management and Reporting

- Storage : Lyophilized peptides should be stored at -20°C to prevent degradation .

- Ethics : Adhere to institutional guidelines for animal studies, particularly in pain or inflammation models .

- Documentation : Follow GOST 7.9-95 standards for abstracts, including methodology, results, and application scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.